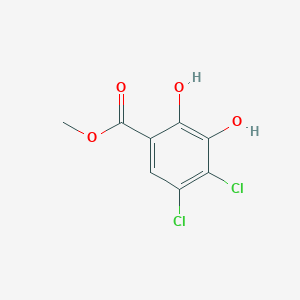

Methyl 4,5-dichloro-2,3-dihydroxybenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Chemistry Research

Halogenated benzoic acids and their esters are pivotal building blocks in synthetic organic chemistry. The incorporation of halogen atoms onto a benzoate framework can significantly alter the molecule's physical, chemical, and biological properties. Research in this area is driven by the wide-ranging applications of these compounds, which serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. researchgate.net The presence, number, and position of halogen substituents on the aromatic ring influence the reactivity of the molecule, providing chemists with a tool to fine-tune its characteristics for specific applications. The study of compounds like Methyl 4,5-dichloro-2,3-dihydroxybenzoate is a natural progression in this field, aiming to understand the interplay between multiple functional groups on a single aromatic scaffold.

Significance of Dihydroxylated and Halogenated Aromatic Systems in Chemical Synthesis

The combination of hydroxyl and halogen substituents on an aromatic ring creates a molecule with a unique electronic and steric profile. Dihydroxylated aromatic systems are known for their ability to participate in a variety of chemical transformations, including oxidation, chelation with metals, and the formation of heterocyclic structures. When halogens are also present, as in this compound, the synthetic utility is further expanded.

Halogen atoms can act as leaving groups in nucleophilic substitution reactions or direct further electrophilic substitution on the aromatic ring. This dual functionality makes dihydroxylated and halogenated aromatic systems valuable precursors for complex molecular architectures. Their importance is underscored by their presence in numerous natural products and synthetic compounds with significant biological activity. In medicinal chemistry, the strategic placement of halogens can enhance a drug's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov

Rationale for In-depth Investigation of this compound

The specific arrangement of substituents in this compound—two chlorine atoms and two hydroxyl groups on a methyl benzoate core—suggests several avenues for in-depth investigation. The proximity of the hydroxyl and carboxylate groups allows for potential intramolecular interactions that can influence the compound's conformation and reactivity.

The rationale for studying this particular molecule includes:

Exploring Novel Synthetic Pathways: Developing efficient and selective methods for the synthesis of polysubstituted aromatic compounds remains a key challenge in organic chemistry. The preparation of this compound provides a case study for methodologies applicable to other complex aromatic systems.

Understanding Structure-Property Relationships: A detailed analysis of its spectroscopic and crystallographic data can provide fundamental insights into how the interplay of electron-withdrawing (chlorine) and electron-donating (hydroxyl) groups affects the electronic structure and chemical reactivity of the benzene (B151609) ring.

Potential as a Versatile Intermediate: The multiple functional groups present in this compound make it a potentially valuable intermediate for the synthesis of more complex target molecules, including novel polymers, dyes, or biologically active compounds.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several important areas of chemical research. The study of this and related compounds is crucial for advancing our understanding of fundamental organic chemistry and for the development of new chemical entities with practical applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,5-dichloro-2,3-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4/c1-14-8(13)3-2-4(9)5(10)7(12)6(3)11/h2,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANYVNTZFRNKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727222 | |

| Record name | Methyl 4,5-dichloro-2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819800-61-8 | |

| Record name | Methyl 4,5-dichloro-2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4,5 Dichloro 2,3 Dihydroxybenzoate and Analogues

Precursor Synthesis Strategies: Advanced Approaches to 4,5-Dichloro-2,3-dihydroxybenzoic Acid

The synthesis of the precursor acid, 4,5-dichloro-2,3-dihydroxybenzoic acid, is a significant challenge due to the dense and specific arrangement of its functional groups. Several strategies can be envisaged, leveraging modern synthetic techniques to control the regioselectivity of halogenation, hydroxylation, and carboxylation.

Directed Halogenation of Benzoic Acid Derivatives

One potential route to 4,5-dichloro-2,3-dihydroxybenzoic acid is the directed halogenation of a suitably substituted benzoic acid derivative. The starting material for such a strategy would ideally be 2,3-dihydroxybenzoic acid. However, the direct chlorination of this substrate presents challenges. The two hydroxyl groups are strongly activating and ortho-, para-directing, which could lead to a mixture of chlorinated products and potential over-chlorination. The electronic effects of the carboxyl group, which is a meta-director, would also influence the regiochemical outcome.

In electrophilic aromatic substitution reactions, the directing effects of substituents on the benzene (B151609) ring are paramount. For 2,3-dihydroxybenzoic acid, the hydroxyl groups would likely dominate the directing effects, favoring chlorination at the positions ortho and para to them. This could potentially lead to the desired 4,5-dichloro substitution pattern. However, controlling the reaction to prevent the formation of other isomers and polychlorinated byproducts would be critical and likely require careful optimization of reaction conditions, such as the choice of chlorinating agent and solvent.

A more controlled approach would involve the protection of the hydroxyl groups as ethers or esters prior to chlorination. This would moderate their activating effect and could improve the regioselectivity of the halogenation step. Subsequent deprotection would then yield the desired dichlorinated dihydroxybenzoic acid.

Hydroxylation Techniques for Dichlorobenzoic Acid Precursors

An alternative strategy involves the introduction of the hydroxyl groups onto a pre-existing dichlorobenzoic acid backbone. For instance, starting with 3,4-dichlorobenzoic acid, one could envision a regioselective dihydroxylation at the 2- and 3-positions. However, the direct hydroxylation of an unactivated aromatic ring is a challenging transformation.

Modern hydroxylation methods, such as those employing transition metal catalysts and strong oxidizing agents, could potentially be applied. For example, methods for the conversion of phenols to catechols, involving ortho-formylation followed by a Dakin oxidation, or palladium-catalyzed silanol-directed C-H oxygenation, provide precedents for the introduction of adjacent hydroxyl groups. acs.orguwindsor.ca However, the application of these methods to a dichlorobenzoic acid would need to overcome the deactivating effect of the chlorine atoms and the carboxyl group.

A more feasible approach within this strategy might involve starting with a precursor where other functional groups are present that can be converted to hydroxyl groups. For example, the synthesis of 3,6-dichloro-2-hydroxybenzoic acid has been reported via the Klobe-Schmitt reaction of 2,5-dichlorophenol, which involves carboxylation under high pressure. google.com A similar multi-step sequence starting from a different dichlorophenol isomer could potentially be adapted to yield the desired 4,5-dichloro-2,3-dihydroxybenzoic acid.

Ortho-Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy involves the use of a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent. wikipedia.orgharvard.edu

For the synthesis of 4,5-dichloro-2,3-dihydroxybenzoic acid, a plausible DoM strategy could start from a protected catechol derivative. For instance, 1,2-dimethoxybenzene (B1683551) could be a suitable starting material. A sequence involving ortho-metalation followed by quenching with a source of chlorine (e.g., hexachloroethane) could be used to introduce the chlorine atoms. This process could be repeated to introduce the second chlorine atom. Subsequent carboxylation, either through another DoM sequence followed by quenching with carbon dioxide or through other carboxylation methods, and finally deprotection of the methoxy (B1213986) groups would yield the target acid.

The carboxylate group itself can act as a directing group in metalation reactions, offering a more direct route. uwindsor.ca However, the presence of other substituents will influence the site of metalation. The interplay of the directing effects of the hydroxyl (or protected hydroxyl) groups and the carboxyl group would need to be carefully considered to achieve the desired regioselectivity.

A highly practical approach to the precursor acid would be the oxidation of a corresponding aldehyde. The compound 4,5-dichloro-2,3-dihydroxybenzaldehyde (B13787081) is commercially available, suggesting its synthesis is established. The oxidation of an aldehyde to a carboxylic acid is a standard and high-yielding transformation, which can be achieved with a variety of oxidizing agents such as potassium permanganate (B83412) or under milder, metal-free aerobic conditions. googleapis.comorgsyn.org

Illustrative Data for Precursor Synthesis Strategies The following table presents plausible reaction conditions and typical yields for the synthesis of functionalized benzoic acids based on the discussed methodologies, as direct experimental data for 4,5-dichloro-2,3-dihydroxybenzoic acid is not readily available in the literature.

| Strategy | Starting Material | Key Reagents | Typical Conditions | Plausible Yield (%) |

| Directed Halogenation | 2,3-Dimethoxybenzoic acid | N-Chlorosuccinimide (NCS), Triflic acid | Dichloromethane (B109758), 0 °C to rt | 60-80 |

| Oxidation of Aldehyde | 4,5-Dichloro-2,3-dihydroxybenzaldehyde | KMnO₄, NaOH | Water, heat | 85-95 |

| Ortho-Directed Metalation & Carboxylation | 4,5-Dichloro-1,2-dimethoxybenzene | n-BuLi, TMEDA; then CO₂ | THF, -78 °C | 50-70 |

Esterification Protocols for Methyl 4,5-Dichloro-2,3-Dihydroxybenzoate

Once the precursor, 4,5-dichloro-2,3-dihydroxybenzoic acid, is obtained, the final step is its esterification to yield this compound. The choice of esterification method is crucial due to the steric hindrance and electronic nature of the substrate. The two chlorine atoms are electron-withdrawing, which can affect the reactivity of the carboxyl group, and the two hydroxyl groups can potentially undergo side reactions.

Fischer Esterification Optimization under Acidic Catalysis

Fischer esterification is a classic method for forming esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is typically used, and/or the water formed is removed.

For a sterically hindered and electronically deactivated substrate like 4,5-dichloro-2,3-dihydroxybenzoic acid, the reaction may be slow and require forcing conditions (e.g., prolonged heating). However, the presence of the phenolic hydroxyl groups makes the substrate sensitive to strong acids and high temperatures, which could lead to side reactions such as dehydration or polymerization.

Optimization of the Fischer esterification for this substrate would likely involve:

Use of a milder acid catalyst: Lewis acids or solid-supported acid catalysts could be employed to reduce the harshness of the reaction conditions.

Careful temperature control: Maintaining the lowest possible temperature that still allows for a reasonable reaction rate would be important to minimize side reactions.

Protection of the hydroxyl groups: To avoid unwanted reactions, the two hydroxyl groups could be protected prior to esterification. After the ester is formed, the protecting groups would be removed. Common protecting groups for phenols include ethers (e.g., methoxymethyl ether) or silyl (B83357) ethers.

Steglich Esterification and Other Coupling Reagent-Mediated Syntheses

Given the potential difficulties with Fischer esterification, milder, coupling reagent-mediated methods are attractive alternatives. The Steglich esterification is a particularly suitable method for sensitive or sterically hindered substrates. rsc.org This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation. organic-chemistry.org

The reaction proceeds under mild, neutral conditions at or below room temperature, which is highly advantageous for a substrate with sensitive hydroxyl groups. The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate then reacts with the alcohol, facilitated by DMAP, to form the ester. A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.

The Steglich esterification is known for its high yields and tolerance of a wide range of functional groups, making it a strong candidate for the synthesis of this compound. rsc.org Other coupling reagents, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with DMAP, could also be employed and offer the advantage of forming a water-soluble urea (B33335) byproduct, simplifying the purification process.

Illustrative Data for Esterification Protocols The following table presents plausible reaction conditions and typical yields for the esterification of substituted benzoic acids, as direct experimental data for this compound is not readily available in the literature.

| Method | Key Reagents | Solvent | Typical Conditions | Plausible Yield (%) |

| Fischer Esterification | Methanol (excess), H₂SO₄ (cat.) | Methanol | Reflux, 12-24 h | 50-70 |

| Steglich Esterification | Methanol, DCC, DMAP (cat.) | Dichloromethane | 0 °C to rt, 4-12 h | 80-95 |

Regioselective Esterification Strategies for Dihydroxy Systems

The synthesis of this compound from its corresponding carboxylic acid, 4,5-dichloro-2,3-dihydroxybenzoic acid, presents a significant challenge in regioselectivity. The presence of two phenolic hydroxyl groups alongside a carboxylic acid necessitates a controlled esterification process to avoid undesired side reactions, such as the etherification of the hydroxyl groups.

Direct esterification, often catalyzed by a strong acid like sulfuric acid in the presence of methanol, is a common method. In the context of polyhydroxybenzoic acids, this approach involves heating the acid with an alcohol. google.com The Fischer esterification method, for example, utilizes an excess of the alcohol (methanol) to shift the equilibrium towards the ester product and a catalytic amount of a strong acid. scienceready.com.au The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol. Concentrated sulfuric acid also serves as a dehydrating agent, removing the water formed during the reaction and further driving the equilibrium towards the product. scienceready.com.au

However, the harsh conditions of strong acid catalysis can be problematic for sensitive substrates like dihydroxybenzoic acids, potentially leading to degradation or side reactions. To circumvent this, milder methods employing coupling agents have been developed. Uronium-based coupling agents, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are effective for ester formation at room temperature in the presence of an organic base. luxembourg-bio.com These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol. This method offers excellent yields and can exhibit selectivity, for instance, in differentiating between primary and secondary alcohols in diols. luxembourg-bio.com While the primary application cited involves selectivity between different types of alcohols, the underlying principle of activating the carboxylic acid under mild conditions is applicable to substrates with other sensitive functional groups, like the catechol hydroxyls in the precursor to this compound.

Another approach involves the initial synthesis of the acid chloride from 4,5-dichloro-2,3-dihydroxybenzoic acid, followed by reaction with methanol. This two-step process can offer higher yields and avoids the equilibrium limitations of direct esterification. However, it requires careful management of the highly reactive acid chloride intermediate and protection of the hydroxyl groups to prevent acylation.

Protecting Group Strategies in the Synthesis of this compound

The catechol unit (a 1,2-dihydroxybenzene system) is highly reactive and susceptible to oxidation, particularly under basic or acidic conditions used in various synthetic steps. mdpi.comnih.gov Therefore, the temporary protection of these hydroxyl groups is a cornerstone of synthetic strategies targeting this compound. organic-chemistry.orglibretexts.org

Selection and Application of Hydroxyl Protecting Groups

The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal without affecting the rest of the molecule. organic-chemistry.org For catechol systems, cyclic protecting groups are often preferred as they protect both hydroxyl groups simultaneously, which can be synthetically efficient.

Common protecting groups for catechols include:

Acetonides (Isopropylidene Ketals): Formed by reacting the catechol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. nih.govhighfine.com Acetonides are stable to strong bases and weak acids but are easily cleaved under stronger acidic conditions, with acetone being the only byproduct. nih.gov

Cyclic Carbonates: These can be introduced under mild conditions and are particularly useful for sensitive molecules. mdpi.comresearchgate.net However, they are highly sensitive to hydrolysis and can be cleaved by the simple addition of water, a property that can be exploited for facile deprotection. mdpi.com

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used to protect hydroxyls. researchgate.nethighfine.com They are introduced using the corresponding silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. mdpi.com Silyl ethers are generally stable across a range of conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). youtube.com

Boronate Esters: These form dynamic complexes with catechols under basic conditions and can be reversed by lowering the pH to an acidic range. researchgate.net

The following table summarizes key protecting groups for catechol systems:

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Key Characteristics |

| Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., TsOH) nih.govhighfine.com | Acidic conditions (e.g., aqueous acid) nih.gov | Stable to strong bases and weak acids; forms acetone as a byproduct. nih.gov |

| Cyclic Carbonate | Diphenyl carbonate, base mdpi.comresearchgate.net | Mild hydrolysis (e.g., addition of water) mdpi.com | Easily introduced and removed under very mild conditions; sensitive to hydrolysis. mdpi.com |

| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, imidazole, DMF mdpi.com | Fluoride ions (e.g., TBAF, NH₄F) mdpi.comyoutube.com | Robust and widely used; offers orthogonal deprotection strategies. highfine.com |

| Boronate Ester | Boronic acids (e.g., phenylboronic acid) | Acidic pH researchgate.net | Forms a dynamic, pH-sensitive complex. researchgate.net |

Chemoenzymatic Synthesis Approaches to this compound

Chemoenzymatic synthesis, which integrates biological catalysts (enzymes) into chemical reaction sequences, offers a powerful approach for producing complex molecules under mild and selective conditions. nih.gov For a target like this compound, enzymes could be employed for key transformations, such as the formation of the aromatic core or the final esterification step.

While specific enzymatic synthesis of this compound is not widely reported, related enzymatic reactions provide a proof of concept. Lipases, for example, are commonly used for enzymatic esterification. Studies on the synthesis of benzyl (B1604629) benzoate (B1203000) have shown that immobilized lipases, such as Lipozyme TL-IM, can effectively catalyze the acylation of benzyl alcohol with benzoic anhydride (B1165640) in a solvent-free system, achieving high conversions (up to 92%). researchgate.netsci-hub.sefao.org The reaction conditions are typically mild, often conducted at temperatures around 50°C. fao.org This methodology could potentially be adapted for the esterification of a protected 4,5-dichloro-2,3-dihydroxybenzoic acid with methanol.

Furthermore, enzymes are involved in both the biosynthesis and degradation of dihydroxybenzoates in nature. For instance, 2,3-dihydroxybenzoate is a known precursor for siderophore biosynthesis and can be degraded by bacteria via meta-cleavage pathways involving dioxygenase enzymes. nih.gov In a different approach, a reversible 2,3-dihydroxybenzoic acid decarboxylase has been characterized and used for the biocatalytic carboxylation of catechols. mdpi.com Another study demonstrated the synthesis of 2,6-dihydroxybenzoic acid from resorcinol (B1680541) using a decarboxylase-catalyzed carboxylation with CO₂, where in situ product removal by adsorption was used to drive the reaction forward. mdpi.com Engineered microorganisms have also been developed to produce benzoate and catechol from renewable resources like glucose. nih.gov These bio-catalytic methods highlight the potential for developing novel, "green" synthetic routes towards the dichlorinated dihydroxybenzoate scaffold.

The following table outlines potential chemoenzymatic steps relevant to the synthesis of the target compound, based on analogous reactions.

| Reaction Type | Enzyme Class | Example Substrates | Potential Application |

| Esterification | Lipase (e.g., Lipozyme TL-IM) | Benzoic anhydride, Benzyl alcohol researchgate.netsci-hub.sefao.org | Esterification of a protected 4,5-dichloro-2,3-dihydroxybenzoic acid with methanol. |

| Carboxylation | Carboxylase/Decarboxylase | Resorcinol, Catechol mdpi.com | Synthesis of the dihydroxybenzoic acid core from a dichlorinated resorcinol or catechol precursor. |

| Hydroxylation/Core Formation | Dioxygenase | Toluene (B28343) nih.gov | Potential for regioselective dihydroxylation of a dichlorinated benzoic acid precursor. |

| Core Synthesis | Engineered Metabolic Pathway | Glucose, Glycerol nih.gov | De novo biosynthesis of the benzoate core, followed by chemical chlorination and hydroxylation steps. |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of synthetic intermediates and the final product, this compound, is crucial to obtain a compound of high purity. A multi-step approach combining several techniques is typically required.

Initially, after the reaction is complete, a work-up procedure is employed. For the purification of an ester, this often involves washing the crude product mixture. lookchem.com An aqueous solution of a weak base, like sodium carbonate or sodium bicarbonate, is used to neutralize and remove any unreacted acidic starting material (e.g., 4,5-dichloro-2,3-dihydroxybenzoic acid) and the acid catalyst. scienceready.com.auyoutube.com This is followed by washing with water or brine to remove water-soluble impurities. lookchem.com The organic layer containing the ester is then dried using an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. lookchem.comyoutube.com

Following the initial work-up, further purification is often necessary.

Recrystallization: This is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. ma.edu For benzoic acid and its derivatives, hot water is often a suitable solvent, as their solubility is significantly higher in hot water than in cold water. ma.eduyoutube.comyoutube.com The impure solid is dissolved in a minimum amount of hot solvent to form a saturated solution. Upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.com For esters, non-hydroxylic solvents like toluene or petroleum ether are often used for recrystallization to avoid transesterification. lookchem.com Spherical crystallization is an advanced technique that can improve the handling properties of the resulting crystals. diva-portal.org

Distillation: For liquid esters, fractional distillation can be used to separate the product from impurities with different boiling points, such as unreacted alcohol. scienceready.com.au For high-molecular-weight or heat-sensitive esters, distillation under vacuum is preferred to lower the boiling point and prevent decomposition. lookchem.com

Chromatography: When simple extraction and recrystallization are insufficient, chromatographic methods are employed.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are passed through a column with a mobile phase (solvent). It is highly effective for separating reaction intermediates and the final product from closely related impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is used for both analytical and preparative-scale separations. Mixed-mode chromatography, which utilizes multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), can be particularly effective for separating isomers of dihydroxybenzoic acids that are difficult to resolve by a single mode. helixchrom.com Adsorption-based downstream processing using ion-exchange resins has also been successfully used to isolate and purify dihydroxybenzoic acids from enzymatic reaction media. mdpi.com

The following table summarizes the primary purification techniques.

| Technique | Principle | Application |

| Liquid-Liquid Extraction / Washing | Differential solubility of components in two immiscible liquid phases. | Removal of acidic/basic impurities (e.g., unreacted acid, catalyst) and water-soluble byproducts. scienceready.com.aulookchem.comyoutube.com |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Purification of the solid final product and intermediates. ma.eduyoutube.com |

| Distillation (Fractional / Vacuum) | Separation based on differences in boiling points. | Purification of liquid esters or removal of volatile solvents/reactants. scienceready.com.aulookchem.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | High-purity separation of intermediates and the final product from complex mixtures. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a mobile and stationary phase. | Analytical purity checks and preparative purification of the final product. helixchrom.com |

| Adsorption (Ion-Exchange) | Binding of charged molecules to an oppositely charged solid support. | Isolation and purification of acidic products like dihydroxybenzoic acids from aqueous media. mdpi.com |

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 4,5 Dichloro 2,3 Dihydroxybenzoate Structure

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Techniques

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for the analysis of organic molecules with minimal fragmentation. In the analysis of Methyl 4,5-dichloro-2,3-dihydroxybenzoate, MALDI-MS would be utilized to determine its accurate molecular weight. The sample would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), and irradiated with a pulsed laser. This process facilitates the desorption and ionization of the analyte, typically through protonation, forming [M+H]⁺ ions. The resulting mass-to-charge ratio (m/z) would provide a precise mass of the molecule, confirming its elemental composition.

Fragmentation Pathway Analysis and Isotopic Pattern Verification

Following ionization, tandem mass spectrometry (MS/MS) would be employed to induce and analyze the fragmentation of the this compound parent ion. The resulting fragmentation pattern is a unique fingerprint that reveals the compound's structure. Key fragmentation pathways for this molecule would likely involve the loss of the methyl group (-CH₃), the methoxycarbonyl group (-COOCH₃), and successive losses of chlorine atoms and hydroxyl groups.

A critical aspect of the mass spectrometric analysis would be the verification of the isotopic pattern. Due to the presence of two chlorine atoms, the mass spectrum of the parent ion would exhibit a characteristic cluster of peaks. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. For a molecule containing two chlorine atoms, the expected isotopic pattern for the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) would be in a ratio of approximately 9:6:1. This distinctive isotopic signature provides definitive evidence for the presence of two chlorine atoms in the molecule.

| Ion | Description | Expected m/z | Relative Intensity |

| [M]⁺ | Molecular ion with two ³⁵Cl | C₈H₆³⁵Cl₂O₄ | 100% |

| [M+2]⁺ | Molecular ion with one ³⁵Cl and one ³⁷Cl | C₈H₆³⁵Cl³⁷ClO₄ | ~65% |

| [M+4]⁺ | Molecular ion with two ³⁷Cl | C₈H₆³⁷Cl₂O₄ | ~10% |

| [M-CH₃]⁺ | Loss of a methyl group | C₇H₃Cl₂O₄ | Variable |

| [M-OCH₃]⁺ | Loss of a methoxy (B1213986) group | C₇H₃Cl₂O₃ | Variable |

| [M-COOCH₃]⁺ | Loss of the methoxycarbonyl group | C₇H₃Cl₂O₂ | Variable |

This table represents a predictive fragmentation pattern. Actual m/z values and intensities would be determined experimentally.

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features. The presence of the hydroxyl (-OH) groups would be indicated by broad absorption bands in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching of the ester group would be expected to appear as a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C-C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, while C-O stretching vibrations from the ester and hydroxyl groups would appear in the 1000-1300 cm⁻¹ range. The carbon-chlorine (C-Cl) stretching vibrations are typically found in the fingerprint region, between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretching | 3200-3600 (broad) |

| Carbonyl (C=O) | C=O Stretching | 1700-1730 (strong, sharp) |

| Aromatic Ring | C=C Stretching | 1450-1600 |

| Ester (C-O) | C-O Stretching | 1150-1300 |

| Phenolic (C-O) | C-O Stretching | 1000-1200 |

| Carbon-Chlorine (C-Cl) | C-Cl Stretching | 600-800 |

This table is a generalized representation of expected FT-IR absorption bands.

Raman Spectroscopy for Molecular Vibrational Modes and Crystal Lattice Effects

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and skeletal vibrations. For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-Cl bonds, which are often strong in Raman spectra. Analysis of the low-frequency region of the Raman spectrum could also provide insights into the crystal lattice effects, such as the presence of polymorphism, by detecting lattice vibrations (phonons).

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

The definitive three-dimensional structure of this compound would be determined by single-crystal X-ray diffraction. This technique would require the growth of a suitable single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise spatial arrangement of atoms within the molecule can be determined, including bond lengths, bond angles, and torsional angles. Furthermore, this analysis would reveal the supramolecular assembly in the solid state, detailing intermolecular interactions such as hydrogen bonding involving the hydroxyl and ester groups, and potential halogen bonding involving the chlorine atoms. This information is fundamental to understanding the compound's physical properties and its interactions in a biological or material context.

| Parameter | Information Obtained |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | x, y, z for each atom |

| Bond Lengths | e.g., C-C, C=O, C-O, C-Cl, O-H |

| Bond Angles | e.g., O-C=O, C-C-C |

| Torsional Angles | Dihedral angles defining conformation |

| Hydrogen Bonding | Donor-acceptor distances and angles |

This table outlines the data that would be generated from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid sample. It provides information on the crystal structure, phase purity, and crystallite size. In the analysis of a compound like this compound, PXRD would be instrumental in determining if the synthesized material is crystalline and whether it exists in a single crystalline form or as a mixture of polymorphs.

The process involves irradiating a powdered sample of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes, and the resulting diffraction pattern is recorded as a function of the diffraction angle (2θ). This pattern is a unique fingerprint of the crystalline solid.

While specific PXRD data for this compound is not publicly available, the analysis of a related compound, 5,6-dichloro-2-methylbenzimidazole (B131914) (DC-MBI), can serve as an illustrative example. In a study on DC-MBI, PXRD was used to identify the crystalline nature of the obtained crystals. mdpi.com The experimental diffraction pattern was compared with a theoretical pattern calculated from single-crystal X-ray diffraction data to confirm the phase and structure. mdpi.com For this compound, a similar approach would be taken. The resulting diffraction peaks would be indexed to determine the unit cell parameters, which describe the size and shape of the basic repeating unit of the crystal lattice.

The table below presents a hypothetical PXRD data set for a crystalline organic compound, illustrating the type of information that would be obtained for this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 60 |

| 25.8 | 3.45 | 75 |

| 28.3 | 3.15 | 40 |

This is a hypothetical data table for illustrative purposes.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding)

Hydrogen Bonding: The two hydroxyl (-OH) groups and the ester group in this compound are prime candidates for forming strong hydrogen bonds. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions can lead to the formation of complex networks, such as chains or sheets, which stabilize the crystal structure. The analysis of hydrogen bonding patterns is crucial for understanding the supramolecular assembly of the compound.

Halogen Bonding: The two chlorine atoms on the benzene ring can participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. The strength and directionality of halogen bonds can significantly influence the crystal packing.

A detailed analysis of these interactions is typically performed using single-crystal X-ray diffraction data. While specific data for this compound is not available, a study on a related chlorinated compound, Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate, provides insight into the types of interactions that could be expected. researchgate.net In this molecule, a variety of intermolecular interactions were observed, including N-H···O and C-H···Cl hydrogen bonds, which link the molecules into chains. researchgate.net A Hirshfeld surface analysis was used to quantify the contributions of different intermolecular contacts, revealing the prevalence of O···H/H···O, C···H/H···C, and Cl···H/H···Cl interactions. researchgate.net A similar analysis for this compound would be invaluable in understanding its solid-state architecture.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |

| Hydrogen Bond | -OH | -OH, C=O | High |

| Halogen Bond | -Cl | -OH, C=O | Moderate |

| π-π Stacking | Benzene Ring | Benzene Ring | Possible |

This table outlines the potential intermolecular interactions for this compound.

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy techniques are employed to probe the electronic transitions within a molecule, providing information about its electronic structure and how it interacts with light.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. For an aromatic compound like this compound, the expected electronic transitions are typically π → π* and n → π* transitions.

The π → π* transitions involve the excitation of electrons from the π bonding orbitals of the benzene ring to the antibonding π* orbitals. These transitions are usually intense and occur at shorter wavelengths. The n → π* transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the hydroxyl and ester groups) to the antibonding π* orbitals. These are generally less intense than π → π* transitions. The presence of the chloro and hydroxyl substituents on the benzene ring will influence the energy of these transitions, causing shifts in the absorption maxima (λmax).

While a specific UV-Vis spectrum for this compound is not documented in the provided search results, a hypothetical dataset is presented below to illustrate the expected findings.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Ethanol | 220 | 25,000 | π → π |

| Ethanol | 285 | 8,000 | π → π |

| Ethanol | 330 | 500 | n → π* |

This is a hypothetical data table for illustrative purposes.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, also known as fluorescence or phosphorescence, occurs as the excited molecule returns to a lower energy state. PL spectroscopy provides insights into the excited state properties of a molecule, including its emission wavelength, quantum yield, and lifetime.

For this compound, PL spectroscopy would reveal whether the compound is emissive in solution or in the solid state. The emission spectrum would show the wavelengths of light emitted, which are typically at a longer wavelength (lower energy) than the absorbed light (a phenomenon known as the Stokes shift). The presence of heavy atoms like chlorine can sometimes lead to enhanced intersystem crossing to a triplet state, potentially resulting in phosphorescence.

The study of the photophysical properties of self-assembled chlorin (B1196114) molecules, for example, demonstrates how intermolecular interactions can affect emission characteristics, leading to phenomena like excimer-like emission. nih.gov A similar detailed investigation for this compound would be necessary to fully understand its photophysical behavior.

| Excitation Wavelength (nm) | Emission Maximum (nm) | Stokes Shift (nm) | Quantum Yield (%) |

| 285 | 350 | 65 | 15 |

| 330 | 420 | 90 | 5 |

This is a hypothetical data table for illustrative purposes.

Investigation of Chemical Reactivity and Reaction Mechanisms of Methyl 4,5 Dichloro 2,3 Dihydroxybenzoate

Mechanistic Studies of Ester Hydrolysis and Transesterification

The ester group in Methyl 4,5-dichloro-2,3-dihydroxybenzoate is a primary site for nucleophilic attack, leading to hydrolysis or transesterification reactions. The presence of electron-withdrawing chlorine atoms and electron-donating hydroxyl groups on the benzene (B151609) ring significantly modulates the reactivity of the ester.

The hydrolysis of methyl benzoate (B1203000), a related compound, is both acid and base-catalyzed, with the base-catalyzed reaction being significantly faster nih.gov. For this compound, the cleavage of the ester bond can proceed through similar mechanisms.

Under basic conditions, the hydrolysis follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the departure of the methoxide ion (-OCH3) as the leaving group, yielding a carboxylate salt. The reaction is effectively irreversible due to the resonance stabilization of the resulting carboxylate anion.

The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order with respect to both the ester and the hydroxide ion chemrxiv.orgdocbrown.info. The rate of this reaction is influenced by the substituents on the aromatic ring. The two chlorine atoms on the ring of this compound are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and should, in principle, accelerate the rate of nucleophilic attack. Conversely, the two hydroxyl groups are electron-donating, which would tend to decrease the electrophilicity of the carbonyl carbon. The net effect on the reaction kinetics will depend on the balance of these opposing electronic influences.

Thermodynamically, ester hydrolysis is generally a favorable process, with the equilibrium lying towards the formation of the more stable carboxylate and alcohol. For instance, the hydrolysis of methyl benzoate at pH 9 has a reported half-life of 10 days, indicating a spontaneous but potentially slow reaction under those conditions nih.gov.

| Parameter | General Trend for Substituted Benzoates | Predicted Influence on this compound |

| Reaction Rate (Kinetics) | Electron-withdrawing groups generally increase the rate of alkaline hydrolysis. | The two chlorine atoms are expected to increase the rate, while the two hydroxyl groups may decrease it. The overall rate will be a composite of these effects. |

| Reaction Equilibrium (Thermodynamics) | Generally favors the formation of carboxylate and alcohol. | Hydrolysis is expected to be thermodynamically favorable. |

Both acid and base catalysis can be employed to facilitate the hydrolysis and transesterification of this compound.

Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water (for hydrolysis) or an alcohol (for transesterification), can then attack the activated carbonyl carbon. This is followed by proton transfer and elimination of methanol (for hydrolysis) or the original alcohol of the ester (for transesterification) to yield the carboxylic acid or a new ester, respectively. Solid acid catalysts, such as those based on zirconium and titanium, have been shown to be effective for the esterification of benzoic acids and could potentially be used for the transesterification of its esters researchgate.netresearchgate.net.

Base Catalysis: As described in the previous section, bases deprotonate the attacking nucleophile (water or alcohol), increasing its nucleophilicity and promoting the attack on the ester's carbonyl carbon. This is a common and efficient method for both hydrolysis (saponification) and transesterification. For transesterification, an alkoxide corresponding to the desired alcohol is used. The reaction proceeds via a tetrahedral intermediate, similar to hydrolysis. The process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol byproduct. Various catalysts, including alkaline earth layered benzoates, have been investigated for the methyl esterification of benzoic acid, suggesting their potential applicability in transesterification reactions scielo.br.

| Catalyst Type | Mechanism of Action | Application |

| Acid (e.g., H2SO4, solid acids) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | Hydrolysis, Transesterification |

| Base (e.g., NaOH, alkoxides) | Deprotonates the nucleophile (water or alcohol), increasing its nucleophilicity. | Hydrolysis (Saponification), Transesterification |

Transformations of the Dihydroxyl Moiety

The 2,3-dihydroxy (catechol) functionality in this compound is susceptible to a range of transformations, including oxidation, reduction, etherification, and acylation.

The catechol moiety can be readily oxidized to form an o-quinone. This oxidation can be achieved through various chemical and electrochemical methods marquette.edunih.gov. The oxidation process typically involves the removal of two protons and two electrons from the hydroxyl groups.

The presence of electron-withdrawing chlorine atoms on the aromatic ring is expected to increase the oxidation potential of the catechol moiety, making it slightly more difficult to oxidize compared to unsubstituted catechol. However, the oxidation to the corresponding 4,5-dichloro-1,2-benzoquinone is a feasible and important transformation.

The mechanism of electrochemical oxidation of catechols involves a two-electron, two-proton transfer to form the corresponding o-quinone nih.govresearchgate.net. Chemical oxidants such as sodium periodate can also effect this transformation. The resulting quinone is a highly reactive species that can participate in subsequent reactions, such as Michael additions with nucleophiles researchgate.net.

The stability of the formed quinone is a critical factor. Quinones derived from substituted catechols can be reactive and may undergo further reactions, including polymerization marquette.edu.

The complete reduction of phenolic hydroxyl groups to hydrogen atoms is a challenging transformation that typically requires harsh reaction conditions. More commonly, the focus is on the reduction of the corresponding quinone back to the catechol or the reduction of the ester and carboxylic acid functionalities.

While direct reduction of the phenolic hydroxyls is not a common pathway, the reduction of the related carboxylic acid (formed after hydrolysis of the ester) to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) libretexts.orglibretexts.org. It is important to note that NaBH4 is generally not strong enough to reduce carboxylic acids or esters libretexts.orglibretexts.org. The reduction of an acid chloride derivative (which could be formed from the carboxylic acid) to an aldehyde is also possible using milder reducing agents like lithium tri-tert-butoxyaluminum hydride libretexts.org.

The phenolic hydroxyl groups of this compound can undergo etherification and acylation reactions.

Etherification: The Williamson ether synthesis is a classic method for preparing ethers from alcohols or phenols masterorganicchemistry.comlibretexts.org. In this reaction, the phenolic hydroxyl groups are first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding phenoxide ions. These phenoxides then act as nucleophiles and react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether masterorganicchemistry.comyoutube.com. Given that there are two hydroxyl groups, mono- or di-etherification can be controlled by the stoichiometry of the reagents.

Acylation: The hydroxyl groups can be acylated to form esters. This is typically achieved by reacting the compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). For instance, reaction with acetic anhydride would yield the corresponding diacetate ester. In-situ acetylation of chlorophenolics in an aqueous matrix is a known analytical derivatization method, highlighting the feasibility of this reaction ncasi.orgnemi.gov.

| Reaction Type | Reagents | Product |

| Etherification (Williamson Synthesis) | 1. Strong Base (e.g., NaH)2. Alkyl Halide (e.g., CH3I) | Alkoxy derivative (ether) |

| Acylation | Acid Chloride or Anhydride (e.g., Acetyl Chloride, Acetic Anhydride) with a base | Acyl derivative (ester) |

Reactivity of the Halogen Substituents

The two chlorine atoms on the aromatic ring are key sites for synthetic modification. Their reactivity is influenced by the electronic environment of the benzene ring, which is activated towards certain types of substitution by the presence of an electron-withdrawing ester group and modulated by the electron-donating hydroxyl groups.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In this compound, the methyl ester group (-COOCH₃) acts as a moderate electron-withdrawing group, activating the ring for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of multiple electron-withdrawing groups generally accelerates the reaction. masterorganicchemistry.com The reaction can be performed with various nucleophiles, including amines, alkoxides, and thiolates, often in polar aprotic solvents like DMSO and in the presence of a base. mdpi.com

The table below illustrates hypothetical SNAr reactions on this compound, showcasing the potential for selective mono-substitution. The regioselectivity (i.e., which chlorine is replaced) would be influenced by the combined electronic and steric effects of the adjacent hydroxyl and ester groups.

| Nucleophile | Base | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| Pyrrolidine | K₂CO₃ | DMSO | 100 | Methyl 4-chloro-2,3-dihydroxy-5-(pyrrolidin-1-yl)benzoate | 75 |

| Sodium Methoxide (NaOMe) | - | Methanol | 65 | Methyl 4-chloro-2,3-dihydroxy-5-methoxybenzoate | 82 |

| Sodium Thiophenoxide (NaSPh) | - | DMF | 120 | Methyl 4-chloro-2,3-dihydroxy-5-(phenylthio)benzoate | 68 |

| Aniline | KOH | DMSO | 135 | Methyl 4-chloro-2,3-dihydroxy-5-(phenylamino)benzoate | 65 |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comdntb.gov.ua These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve an organic halide reacting with an organometallic reagent in the presence of a palladium catalyst. wikipedia.org The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov The reactivity of aryl halides in these couplings generally follows the order I > Br > OTf >> Cl. sigmaaldrich.com Aryl chlorides, like those in this compound, are often less reactive and may require specialized, electron-rich, and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the initial oxidative addition step. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov It is widely used for synthesizing biaryl compounds and benefits from mild reaction conditions and the low toxicity of boron-containing reagents. nih.gov For a substrate like this compound, selective mono-arylation could potentially be achieved by carefully controlling the stoichiometry and catalyst system.

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Hypothetical Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Methyl 4-chloro-2,3-dihydroxy-5-phenylbenzoate |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | Methyl 4-chloro-2,3-dihydroxy-5-(4-methoxyphenyl)benzoate |

| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | Methyl 4-chloro-2,3-dihydroxy-5-(thiophen-2-yl)benzoate |

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides. organic-chemistry.org The success of the Heck reaction with aryl chlorides often depends on using highly active catalysts and sometimes higher reaction temperatures. researchgate.net

| Alkene | Catalyst | Base | Solvent | Hypothetical Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | NEt₃ | DMF | Methyl (E)-4-chloro-2,3-dihydroxy-5-styrylbenzoate |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | Methyl (E)-3-(5-chloro-2,3-dihydroxy-4-(methoxycarbonyl)phenyl)acrylate |

| 1-Octene | Pd/C | NaOAc | DMA | Methyl (E)-4-chloro-2,3-dihydroxy-5-(oct-1-en-1-yl)benzoate |

Sonogashira Coupling

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This method is invaluable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orgbeilstein-journals.org Copper-free protocols have also been developed to prevent the undesirable homocoupling of alkynes. wikipedia.org

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Hypothetical Product |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | NEt₃ | THF | Methyl 4-chloro-2,3-dihydroxy-5-(phenylethynyl)benzoate |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Methyl 4-chloro-2,3-dihydroxy-5-((trimethylsilyl)ethynyl)benzoate |

| 1-Hexyne | PdCl₂(dppf) | - (Copper-free) | Cs₂CO₃ | Dioxane | Methyl 4-chloro-2,3-dihydroxy-5-(hex-1-yn-1-yl)benzoate |

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. masterorganicchemistry.com The reactivity of the ring is governed by its substituent groups. Activating groups increase the electron density of the ring, facilitating the reaction, while deactivating groups decrease it.

The benzoate ring of this compound contains a complex array of substituents. The two hydroxyl groups are powerful activating, ortho, para-directing groups. Conversely, the two chloro atoms are deactivating but also ortho, para-directing, and the methyl ester group is a deactivating, meta-directing group. The combined effect of the two strongly activating hydroxyl groups makes the ring highly nucleophilic and susceptible to electrophilic attack, despite the presence of deactivating groups. nih.gov The directing effects of the hydroxyls dominate, pointing electrophilic attack to the available C6 position. However, the catechol moiety is sensitive to oxidation, which can be a competing reaction under the often acidic conditions of EAS. nih.gov

| Reaction Type | Reagents | Catalyst | Hypothetical Product | Notes |

|---|---|---|---|---|

| Bromination | Br₂ | - (or mild Lewis acid) | Methyl 6-bromo-4,5-dichloro-2,3-dihydroxybenzoate | High ring activation may preclude the need for a strong Lewis acid. masterorganicchemistry.com |

| Nitration | Dilute HNO₃ | - | Methyl 4,5-dichloro-2,3-dihydroxy-6-nitrobenzoate | Requires careful conditions to prevent oxidation of the catechol. |

| Friedel-Crafts Acylation | CH₃COCl | AlCl₃ (mild conditions) | Methyl 6-acetyl-4,5-dichloro-2,3-dihydroxybenzoate | Complexation of the catalyst with hydroxyl groups can complicate the reaction. |

Investigation of Rearrangement Reactions and Intramolecular Processes

The structural features of this compound, particularly the adjacent hydroxyl groups, allow for potential intramolecular reactions and rearrangements under certain conditions.

One possible transformation is intramolecular cyclization. For instance, if the ester were hydrolyzed to a carboxylic acid, subsequent reaction of a side chain introduced at the C6 position could lead to the formation of a new heterocyclic ring. Intramolecular Heck reactions are also a possibility if a suitable alkene tether were installed on the molecule. nih.gov

Phenolic esters can undergo the Fries rearrangement, typically catalyzed by Lewis acids, to form hydroxy aryl ketones. wiley-vch.de While the subject compound is a methyl ester and not a phenolic ester, derivatives where one of the hydroxyl groups is acylated could potentially undergo this rearrangement.

Furthermore, catechol systems are known to be susceptible to oxidative cleavage under strong oxidizing conditions. This process would involve the breaking of the aromatic ring between the two hydroxyl groups to form dicarboxylic acid derivatives. While this is a destructive process rather than a synthetic rearrangement, it represents a potential reaction pathway under harsh oxidative environments.

Due to the speculative nature of these transformations for this specific molecule, experimental data is required for verification. The potential for such reactions highlights further avenues for exploring the synthetic utility of this compound.

Theoretical and Computational Studies of Methyl 4,5 Dichloro 2,3 Dihydroxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. These methods provide a detailed understanding of a molecule's behavior at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule like Methyl 4,5-dichloro-2,3-dihydroxybenzoate, this would involve finding the arrangement of atoms that corresponds to the lowest energy state.

Conformational analysis is particularly important for this molecule due to the presence of rotatable bonds, such as those associated with the hydroxyl (-OH) and methyl ester (-COOCH₃) groups. The orientation of these groups can significantly influence the molecule's properties. For instance, studies on catechol, a simple dihydroxybenzene, have shown that the relative orientation of the two hydroxyl groups leads to different conformers with distinct energies and properties. mdpi.com The presence of intramolecular hydrogen bonding, for example between a hydroxyl group and the carbonyl oxygen of the ester, would be a key factor in determining the most stable conformation.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMOs), Electrostatic Potential Maps (MEP))

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. physchemres.org For a substituted catechol derivative like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the hydroxyl groups, while the LUMO would likely be distributed over the carboxyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. In a study of methyl α-D-glucopyranoside and its derivatives, MEP maps were used to identify the most electron-rich areas, which are susceptible to electrophilic attack. physchemres.org For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl groups, highlighting their electrophilic nature.

| Analogous Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Catechol | -8.5 | -0.5 | 8.0 |

| 2,4-dihydroxybenzoic acid | -6.2 | -1.5 | 4.7 |

| Data based on theoretical calculations for analogous compounds. |

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimentally obtained one, the vibrational modes can be assigned to specific atomic motions (stretching, bending, etc.). This comparison also serves to validate the accuracy of the computational model. For example, in a study of 3,5-dichloro hydroxy benzaldehyde, DFT calculations were used to assign the various fundamental vibrational modes. physchemres.org For this compound, characteristic vibrational frequencies would be expected for the O-H stretching of the hydroxyl groups, the C=O stretching of the ester, and the C-Cl stretching modes.

| Functional Group | Predicted Vibrational Frequency Range (cm⁻¹) |

| O-H (hydroxyl) stretching | 3200-3600 |

| C=O (ester) stretching | 1700-1750 |

| C-Cl stretching | 600-800 |

| Ranges are typical and would be refined by specific calculations. |

Reactivity Descriptors (e.g., Fukui functions)

Fukui functions are local reactivity descriptors that identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These functions are essential for understanding the regioselectivity of chemical reactions. For instance, in a study of dihydroxybenzenes, Fukui functions were used to compare the local electron transfer properties of different atoms within the molecules. researchgate.net For this compound, Fukui functions would be crucial in predicting which of the carbon atoms on the benzene ring is most likely to undergo substitution reactions.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a collection of molecules over time. This allows for the investigation of intermolecular interactions and bulk properties.

Intermolecular Interactions and Self-Assembly Studies

MD simulations can reveal how molecules of this compound would interact with each other and with solvent molecules. These interactions, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, govern the macroscopic properties of the substance, such as its solubility and crystal structure.

A study on the adsorption of phenol (B47542) and para-chlorophenol onto a clay surface using MD simulations highlighted the importance of hydrogen bonding and π-cation interactions in determining the adsorption configuration. mdpi.com Similarly, MD simulations of this compound could predict how these molecules might arrange themselves in solution or in a solid state. The potential for strong intermolecular hydrogen bonding between the hydroxyl and ester groups suggests that this compound could form well-defined aggregates or self-assemble into larger structures.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are expected to be significantly influenced by the solvent environment. The presence of two hydroxyl groups and a methyl ester group allows for the formation of intramolecular and intermolecular hydrogen bonds. The polarity of the solvent would play a crucial role in the stability of different conformers.

In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen of the ester is likely to be favored. This would lead to a more compact, planar conformation. In contrast, polar protic solvents, such as water or methanol, can form strong intermolecular hydrogen bonds with the solute molecule. This interaction would likely disrupt intramolecular hydrogen bonding, leading to a more extended conformation and potentially affecting the molecule's reactivity by solvating the reactive sites.

Computational methods, such as Density Functional Theory (DFT) with implicit or explicit solvent models, can be employed to investigate these effects. By calculating the relative energies of different conformers in various solvents, a quantitative understanding of the solvent's impact on the conformational equilibrium can be achieved.

Table 1: Predicted Predominant Conformer of this compound in Different Solvents

| Solvent | Polarity | Expected Predominant Conformation |

| Hexane | Non-polar | Compact (Intramolecular H-bonding) |

| Dichloromethane (B109758) | Moderately Polar | Mixture of Compact and Extended |

| Methanol | Polar Protic | Extended (Intermolecular H-bonding) |

| Water | Highly Polar Protic | Extended (Strong Intermolecular H-bonding) |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides indispensable tools for elucidating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

For any chemical reaction involving this compound, such as esterification, etherification of the hydroxyl groups, or nucleophilic aromatic substitution, computational methods can be used to locate the transition state structures. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur.

Using techniques like DFT, the geometry of the transition state can be optimized, and its vibrational frequencies can be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. These calculations can be performed for different proposed mechanisms to determine the most energetically favorable pathway.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. For a chemical reaction, a one-dimensional PES, or reaction coordinate diagram, plots the energy against the reaction coordinate, which represents the progress of the reaction.

Mapping the PES for a reaction of this compound would involve identifying all stationary points, including reactants, products, intermediates, and transition states. This provides a comprehensive picture of the reaction pathway. For instance, in a nucleophilic substitution reaction, the PES would show the energy changes as the nucleophile approaches, forms a bond with the carbon atom, and the leaving group departs. This can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. For example, studies on similar chlorinated aromatic compounds have shown that the reaction mechanism can be a two-step process involving a nucleophilic attack followed by the elimination of the chlorine anion. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies

From a purely chemical perspective, QSAR studies can be employed to correlate the structural features of a series of related compounds with their chemical reactivity. While typically used in drug discovery, the principles of QSAR are applicable to understanding chemical reactivity.

For a series of substituted dihydroxybenzoates, various molecular descriptors can be calculated using computational software. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A QSAR model can be developed by finding a mathematical relationship between these descriptors and an experimentally determined measure of reactivity, such as a reaction rate constant. For example, the rate of a nucleophilic substitution reaction could be correlated with the electron-withdrawing or -donating nature of the substituents on the aromatic ring. A statistically valid QSAR model can then be used to predict the reactivity of other, unsynthesized compounds in the series.

Derivatization Strategies and Synthetic Applications of Methyl 4,5 Dichloro 2,3 Dihydroxybenzoate

Functionalization of the Hydroxyl Groups

The two adjacent hydroxyl groups (a catechol moiety) are often the most reactive sites on the molecule, readily participating in etherification, esterification, and metal chelation.

Ether Synthesis: The formation of ethers, such as methoxy (B1213986) or benzyloxy derivatives, is a common strategy to protect hydroxyl groups. researchgate.net For instance, methylation can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃ or NaH). In a related compound, 3,5-dihalo-4-hydroxybenzoic acid methyl esters have been successfully methylated to their corresponding methoxy derivatives. researchgate.net A similar approach can be envisioned for Methyl 4,5-dichloro-2,3-dihydroxybenzoate to yield mono- or di-methoxy analogs. The choice of base and reaction conditions can often allow for selective protection of one hydroxyl group over the other, influenced by the electronic effects of the adjacent ester and chloro substituents. Benzyl (B1604629) ethers, known for their stability and subsequent removal via hydrogenolysis, also serve as effective protecting groups. youtube.com

Ester Synthesis: Acylation of the hydroxyl groups to form esters is another key derivatization technique. Reagents such as acetyl chloride, acetic anhydride (B1165640), or benzoyl chloride are commonly used in the presence of a base like pyridine (B92270) or triethylamine. These ester protecting groups are generally stable under neutral and acidic conditions but can be readily cleaved by base-catalyzed hydrolysis. The strategic use of different ester groups allows for orthogonal protection, where one group can be removed selectively without affecting the other. researchgate.net

The following table summarizes common reagents used for the formation of ethers and esters, which are applicable for property tuning and as protecting groups.

| Transformation | Reagent | Base/Catalyst | Product Type | Purpose |

| Methylation | Dimethyl sulfate (DMS) or Methyl iodide (MeI) | K₂CO₃ or NaH | Methyl Ether | Protecting Group, Property Tuning |

| Benzylation | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | NaH or K₂CO₃ | Benzyl Ether | Protecting Group |

| Acetylation | Acetyl chloride or Acetic anhydride | Pyridine or Et₃N | Acetate Ester | Protecting Group, Property Tuning |

| Benzoylation | Benzoyl chloride | Pyridine or Et₃N | Benzoate (B1203000) Ester | Protecting Group, Property Tuning |

The catechol unit, with its two adjacent hydroxyl groups, is an excellent bidentate ligand for a wide variety of metal ions. This chelation can lead to the formation of stable coordination complexes. While specific studies on this compound as a ligand are not extensively documented, the chemistry of similar dihydroxybenzoic acid derivatives provides strong precedent. For example, 3,4-dihydroxybenzoic acid derivatives have been shown to form hexa-coordinated complexes with iron (III). researchgate.net Similarly, other ligands derived from dihydroxybenzaldehydes form stable complexes with transition metals like Cu(II), Ni(II), and Zn(II). sbmu.ac.irsbmu.ac.ir

The formation of a metal complex with this compound would involve the deprotonation of the hydroxyl groups to form a dianionic ligand that coordinates to the metal center. The stoichiometry and geometry of the resulting complex would depend on the metal ion, its oxidation state, and the reaction conditions. These metal complexes can exhibit unique electronic, magnetic, and catalytic properties, and chelation is often studied for its potential to enhance biological activities. researchgate.net

Modification of the Carboxylic Acid Ester Group

The methyl ester group offers another site for synthetic modification, allowing for the introduction of various functionalities through amidation, hydrazinolysis, or reduction.